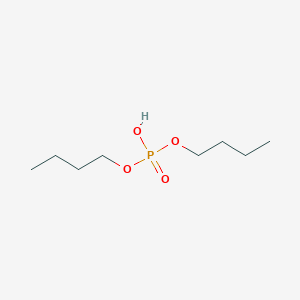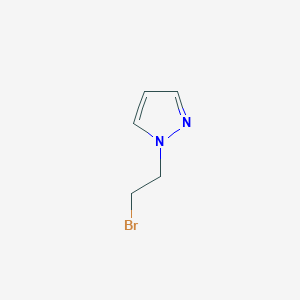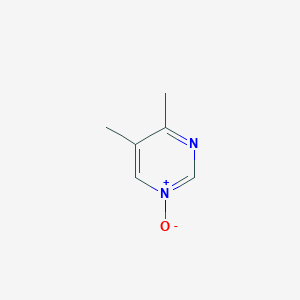
3-メチル-15-フェニルペンタデカン酸
概要
説明
3-Methyl-15-phenylpentadecanoic acid is a long-chain fatty acid with the molecular formula C22H36O2 This compound is characterized by a phenyl group attached to the 15th carbon and a methyl group attached to the 3rd carbon of the pentadecanoic acid chain
科学的研究の応用
3-Methyl-15-phenylpentadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and as a tracer in metabolic studies.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-15-phenylpentadecanoic acid can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, which uses a tin precursor and a palladium catalyst. The reaction conditions typically include a temperature of 80°C and a reaction time of 10 minutes . Another method involves the esterification of 16-hexadecanolide with toluene-4-sulfonic acid in methanol at 55°C for 16 hours .
Industrial Production Methods
Industrial production of 3-Methyl-15-phenylpentadecanoic acid may involve large-scale esterification processes, followed by hydrolysis to obtain the desired acid. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl-15-phenylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
作用機序
The mechanism of action of 3-Methyl-15-phenylpentadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to be metabolized through β-oxidation, leading to the formation of benzoic acid as a final metabolite . This process involves the sequential removal of two-carbon units from the fatty acid chain, ultimately producing energy and metabolic intermediates.
類似化合物との比較
Similar Compounds
- Phenylacetic acid
- 3-Phenylpropanoic acid
- 5-Phenylpentanoic acid
- 7-Phenylheptanoic acid
Uniqueness
3-Methyl-15-phenylpentadecanoic acid is unique due to its specific structural features, including the position of the phenyl and methyl groups
特性
IUPAC Name |
3-methyl-15-phenylpentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-20(19-22(23)24)15-11-8-6-4-2-3-5-7-9-12-16-21-17-13-10-14-18-21/h10,13-14,17-18,20H,2-9,11-12,15-16,19H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETJXADZUDOMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922146 | |
| Record name | 3-Methyl-15-phenylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116754-80-4 | |
| Record name | 15-Phenyl-beta-methylpentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-15-phenylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main objective of studying 3-Methyl-15-phenylpentadecanoic acid in the research paper?
A: The research aimed to investigate the impact of structural modifications on the pharmacokinetic behavior of radioiodinated phenylpentadecanoic acids, including 3-Methyl-15-phenylpentadecanoic acid. Specifically, the researchers wanted to determine if methylation at the β-position (3-Methyl) would affect the compound's uptake in the heart and its metabolism compared to non-methylated counterparts []. You can find the full text of the research here: .
Q2: Did the researchers observe any significant findings regarding the metabolic behavior of 3-Methyl-15-phenylpentadecanoic acid?
A: Interestingly, the study found that contrary to the initial hypothesis, the β-methylation in 3-Methyl-15-phenylpentadecanoic acid did not block its metabolism []. This suggests that the introduction of the methyl group at this specific position does not hinder the metabolic pathways involved in breaking down this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)












